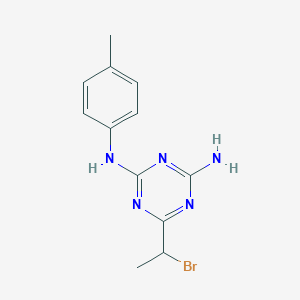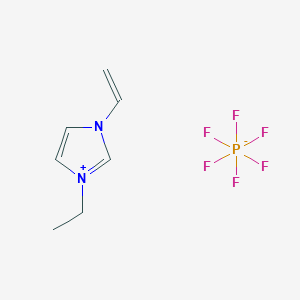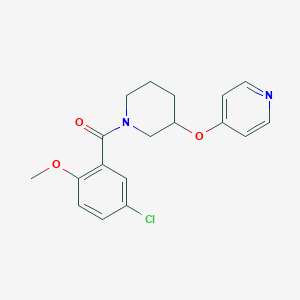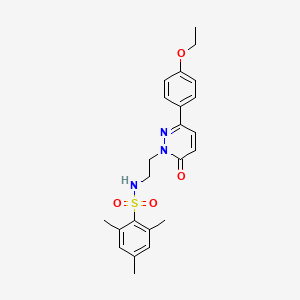![molecular formula C15H12ClN3O3S2 B2613220 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 477845-26-4](/img/structure/B2613220.png)
3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one” has a CAS Number of 344277-12-9 and a molecular weight of 307.74 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3O3/c1-7-4-10 (15)13 (16-6-7)18-17-9 (3)12-11 (19)5-8 (2)21-14 (12)20/h4-6,17,19H,3H2,1-2H3, (H,16,18) .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The chemical compound 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been explored for its antimicrobial properties. Researchers synthesized a series of heterocyclic compounds through condensation and cyclization reactions. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showcasing potential in the development of new antimicrobial agents. The structure of these compounds was confirmed by analytical and spectral studies, highlighting their significance in medicinal chemistry research for combating microbial resistance (Sarvaiya, Gulati, & Patel, 2019).
Antiproliferative Activity
Another aspect of scientific research involving this compound focuses on its potential antiproliferative effects. A series of thiazole compounds, presumably related to or derived from similar chemical frameworks, were synthesized and tested against breast cancer cells (MCF7). These studies aimed to identify compounds with significant anticancer activity, contributing to the ongoing search for effective cancer treatments. The research process involved alkylating ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with alkyl bromides, followed by refluxing with hydrazine hydrate to produce various thiazole derivatives. The antiproliferative activity of these compounds was evaluated, demonstrating the potential of such chemical structures in cancer therapy (Sonar et al., 2020).
Novel Synthesis Approaches
The compound's utility extends into the realm of synthetic chemistry, where novel synthesis routes are developed for related heterocyclic compounds. These synthesis strategies not only provide new pathways for creating diverse chemical entities but also contribute to the broader understanding of chemical reactivity and compound design. For example, novel synthesis approaches involving one-pot, multi-component reactions have been developed to create derivatives of the chemical structure . These methods emphasize the efficiency, yield, and practicality of synthesizing complex molecules, which can have implications in drug discovery and development (Bade & Vedula, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(Z)-N-[[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-7-5-11(20)12(14(21)22-7)8(2)18-19-15-17-10(6-24-15)13-9(16)3-4-23-13/h3-6,20H,1-2H3,(H,17,19)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDKUOQXCCWKB-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC2=NC(=CS2)C3=C(C=CS3)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N\NC2=NC(=CS2)C3=C(C=CS3)Cl)/C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2613138.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2613140.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)




![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)


